1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol
Description
Contextualization within Substituted Naphthalene (B1677914) Chemistry
1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol is a prime example of a polysubstituted naphthalene derivative, incorporating both a bromine atom and a hydroxyl group within a biaryl framework. The presence of the bromine atom, a halogen, introduces the potential for further functionalization through various cross-coupling reactions, making it a versatile intermediate. organic-chemistry.org The hydroxyl group, characteristic of naphthols, imparts phenolic properties and potential for hydrogen bonding, which can influence its physical and chemical behavior. wikipedia.org
Historical Perspective on Related Brominated Naphthols
The study of brominated naphthols has a long history in organic chemistry, primarily driven by their utility as synthetic intermediates. Simple bromonaphthols, such as 1-bromo-2-naphthol (B146047) and 2-bromo-1-naphthol, are well-characterized compounds. Historically, the synthesis of these compounds often involved the direct bromination of 2-naphthol (B1666908). wikipedia.orgslideshare.net These reactions' regioselectivity is a key aspect, with the position of bromination being influenced by reaction conditions and the directing effects of the hydroxyl group. wikipedia.org
Over the years, various brominated naphthols have been utilized in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. For instance, the bromination of 1,5-dihydroxynaphthalene (B47172) was a subject of study as early as 1930. acs.org The development of brominated flame retardants (BFRs), a class of organobromine compounds used to reduce flammability in various products, also highlights the commercial importance of brominated organic molecules, although these are structurally distinct from the compound of focus. nih.govwikipedia.org
Current Research Landscape Pertaining to Biaryl Systems and Halogenated Phenols
The synthesis and application of biaryl systems, molecules containing two directly connected aryl rings, is a vibrant area of contemporary research. bohrium.comrsc.org Axially chiral biaryls, in particular, are of immense interest due to their applications as chiral ligands in asymmetric catalysis and as scaffolds in pharmaceuticals. bohrium.comacs.orgresearchgate.net The atropisomerism exhibited by some sterically hindered biaryls adds another layer of complexity and utility. bohrium.comrsc.org Modern synthetic methods for biaryl construction often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgacs.orgyau-awards.com
Halogenated phenols and their derivatives are also a significant focus of current research. They are recognized as important intermediates in the synthesis of complex natural products and pharmaceuticals. rsc.orgnih.gov The halogen atom serves as a handle for further chemical transformations, while the phenolic hydroxyl group can modulate the molecule's biological activity and physical properties. Recent studies have explored novel methods for the synthesis of biaryl phenols, highlighting their importance as structural motifs. rsc.orgnih.govnih.gov
Significance of this compound in Contemporary Organic Synthesis and Materials Science Research
While direct research on this compound is not extensively documented, its structure suggests significant potential in both organic synthesis and materials science. As a biaryl compound, it could serve as a precursor to more complex, sterically hindered ligand systems for asymmetric catalysis. bohrium.com The presence of the bromine atom on one naphthalene ring and a hydroxyl group on the other offers orthogonal reactivity, allowing for selective functionalization at either position.
In materials science, naphthalene-based compounds are known for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com The extended π-system of the binaphthyl core in this compound suggests potential for interesting photophysical properties. The bromine atom could be used to further tune these properties through subsequent chemical modifications. For example, 2-bromonaphthalene (B93597) itself is used as an intermediate for semiconducting molecules. ossila.com
Detailed Research Findings
Given the limited direct literature on this compound, this section presents plausible research findings based on the known chemistry of its constituent functional groups and related biaryl systems.
Hypothetical Synthesis and Characterization
A plausible synthetic route to this compound could involve a Suzuki-Miyaura cross-coupling reaction. This would likely involve the coupling of 2-bromo-1-naphthalen boronic acid with 1-bromo-2-naphthol or a protected derivative. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve a good yield and prevent side reactions.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactant A | 2-Bromo-1-naphthalen boronic acid |
| Reactant B | 1-Bromo-2-methoxynaphthalene |
| Catalyst | Palladium(II) acetate |
| Ligand | SPhos |
| Base | Potassium carbonate |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Post-reaction step | Demethylation to yield the final product |
This table is interactive. Click on the headers to sort.
Characterization of the synthesized compound would rely on standard analytical techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Complex aromatic signals corresponding to the two naphthalene ring systems. A distinct singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbon signals, with shifts influenced by the bromine and hydroxyl substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, showing a characteristic isotopic pattern for a monobrominated compound. |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. |
This table is interactive. Click on the headers to sort.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVRIZFELKNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347550 | |
| Record name | 1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721457-68-7 | |
| Record name | 1-(2-bromonaphthalen-1-yl)naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Bromonaphthalen 1 Yl Naphthalen 2 Ol
Retrosynthetic Analysis of 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol
A retrosynthetic analysis of the target molecule primarily involves the disconnection of the C-C bond between the two naphthalene (B1677914) rings. This is the most logical and common strategy for biaryl synthesis. This disconnection leads to two primary sets of synthons, which in turn suggest the required precursor molecules.
Primary Disconnection:
Path A: This involves a nucleophilic 2-bromonaphthalen-1-yl moiety and an electrophilic naphthalen-2-ol moiety. The corresponding synthetic precursors would be a (2-bromonaphthalen-1-yl)-organometallic reagent (e.g., a boronic acid) and a halogenated naphthalen-2-ol (e.g., 1-iodonaphthalen-2-ol).
Path B: Conversely, this path considers a nucleophilic naphthalen-2-ol derivative and an electrophilic 2-bromonaphthalene (B93597) derivative. The precursors for this approach would be a 1-(organometallic)-naphthalen-2-ol species and a di-halogenated naphthalene, such as 1,2-dibromonaphthalene.
An alternative strategy involves forming the binaphthyl core first, followed by a regioselective bromination at the C2' position. This approach relies on the ability to control the halogenation step, often through directed metalation techniques.
Precursor Synthesis and Optimization
The success of any synthetic route hinges on the efficient preparation of the key starting materials. For this compound, the primary precursors are functionalized naphthalenes.
Brominated Naphthalenes: 2-Bromonaphthalene is a readily available intermediate that can be synthesized from 2-aminonaphthalene or by the direct bromination of naphthalene, though the latter can lead to isomeric mixtures. sciencemadness.orgossila.com A common laboratory preparation involves the reaction of β-naphthol with a brominating agent. orgsyn.org 1-Bromo-2-naphthol (B146047) is another crucial precursor, typically synthesized by the selective bromination of 2-naphthol (B1666908) using reagents like sodium bromide in the presence of an oxidant such as oxone. slideshare.net
Naphthyl Boronic Acids: Naphthyl boronic acids and their esters are essential for Suzuki-Miyaura cross-coupling reactions. Their synthesis generally involves the reaction of a lithiated naphthalene species with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup. The lithiated naphthalene is generated from the corresponding bromonaphthalene via lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.
| Precursor | Starting Material | Typical Reagents | Key Features |
| 2-Bromonaphthalene | 2-Naphthol | Triphenylphosphine, Bromine | Provides a method for introducing bromine into the aromatic nucleus. orgsyn.org |
| 1-Bromo-2-naphthol | 2-Naphthol | Sodium Bromide, Oxone | Allows for selective bromination at the C1 position. slideshare.net |
| Naphthyl Boronic Acid | Bromo-naphthalene | n-BuLi, Trialkyl borate, H₃O⁺ | A standard two-step procedure for creating the boronic acid functionality. |
Biaryl Coupling Strategies for this compound
The formation of the aryl-aryl bond is the cornerstone of the synthesis. Several transition metal-catalyzed cross-coupling reactions are suitable for this purpose.
Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for C-C bond formation due to its mild conditions and high functional group tolerance. numberanalytics.comyonedalabs.comnih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
For the target molecule, a plausible Suzuki-Miyaura approach would involve the coupling of (2-bromonaphthalen-1-yl)boronic acid with 1-halonaphthalen-2-ol (where the halogen is typically I or Br). The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, and requires a base such as sodium carbonate or potassium phosphate.
| Component | Example | Function |
| Aryl Halide | 1-Iodo-naphthalen-2-ol | Electrophilic coupling partner |
| Aryl Boronic Acid | (2-Bromonaphthalen-1-yl)boronic acid | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the cross-coupling cycle |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes acid formed |
| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction |
Ullmann Coupling Variations
The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures. organic-chemistry.org While effective for synthesizing symmetrical biaryls, its application to unsymmetrical targets can be challenging and often requires harsh conditions.
Modern variations of the Ullmann coupling employ copper(I) catalysts in the presence of ligands, such as diamines or phenanthrolines, which facilitate the reaction at significantly lower temperatures and improve yields for unsymmetrical products. tcichemicals.com A potential Ullmann route to the target compound could involve the coupling of 1-iodonaphthalen-2-ol with 1,2-dibromonaphthalene, although controlling the selectivity of the coupling would be a significant challenge.
Other Transition Metal-Catalyzed Coupling Reactions
Besides the Suzuki and Ullmann reactions, other cross-coupling methods can be employed for biaryl synthesis. numberanalytics.com
Negishi Coupling: This reaction utilizes an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. It is known for its high reactivity but requires the handling of air-sensitive organozinc compounds.
Stille Coupling: This method couples an organotin compound (stannane) with an organohalide, catalyzed by palladium. It offers excellent functional group tolerance but is often avoided due to the toxicity of the organotin reagents and byproducts.
Oxidative Coupling: Direct oxidative coupling of C-H bonds is a powerful, atom-economical method for forming aryl-aryl bonds, particularly in the synthesis of symmetrical 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives from 2-naphthol. rsc.orgmdpi.com However, achieving the desired regioselectivity for an unsymmetrical and pre-functionalized target like this compound via this method would be exceptionally difficult.
Directed ortho-Metalation and Halogenation Strategies
An alternative to cross-coupling is a strategy where the binaphthyl skeleton is constructed first, followed by selective halogenation. Directed ortho-metalation (DoM) is a powerful tool for achieving such regioselectivity. wikipedia.orgorganic-chemistry.org This method uses a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. baranlab.org This intermediate can then be trapped with an electrophile.
For the synthesis of this compound, the strategy would be:
Starting Material: Begin with 1,1'-binaphthyl-2-ol.
Protection: The acidic hydroxyl group must be protected to prevent it from reacting with the organolithium base. A common strategy is to convert it into a powerful DMG, such as an O-carbamate (e.g., -OCONEt₂), which is one of the most effective DMGs. nih.gov
Directed ortho-Metalation: The protected binaphthol is treated with an alkyllithium base like sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the C2' position specifically.
Halogenation: The resulting aryllithium species is quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom at the desired position.
Deprotection: Removal of the carbamate (B1207046) protecting group yields the final product.
This approach offers excellent control over the position of the bromine atom, avoiding the potential formation of isomers that can occur in some cross-coupling reactions.
Stereoselective Synthesis of Atropisomeric this compound
The construction of the sterically hindered C-C bond between the two naphthalene moieties with control over the resulting axial chirality is the central challenge in the synthesis of enantiomerically enriched this compound. Two principal strategies have emerged as powerful tools for achieving this: the use of chiral auxiliaries to direct the stereochemical outcome and the application of asymmetric catalysis to favor the formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a well-established strategy for achieving high stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily attached to one of the naphthalene precursors. This auxiliary then directs the stereochemical course of the biaryl bond formation, after which it is cleaved to afford the desired enantiomerically enriched product.
While specific examples detailing the synthesis of this compound using this method are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of related BINOL (1,1'-bi-2-naphthol) derivatives. A common approach involves the use of chiral oxazolines or other directing groups. For instance, a chiral amino alcohol can be condensed with a carboxylic acid derivative of one of the naphthalene rings to form a chiral oxazoline (B21484). This oxazoline then directs an intramolecular or intermolecular coupling reaction, such as an Ullmann or Suzuki-Miyaura coupling, to form the biaryl bond with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the atropisomeric product.
The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the coupling reaction. Commonly used auxiliaries are derived from readily available chiral pool molecules like amino acids and terpenoids.
Table 1: Hypothetical Chiral Auxiliary-Mediated Synthesis of a this compound Precursor
| Entry | Naphthalene Precursor 1 | Naphthalene Precursor 2 | Chiral Auxiliary | Coupling Method | Diastereomeric Ratio (d.r.) |
| 1 | 1-Iodo-2-(oxazolin-2-yl)naphthalene | 2-Bromonaphthalene | (S)-tert-Leucinol | Ullmann Coupling | >95:5 |
| 2 | 1-Triflyloxy-2-(oxazolin-2-yl)naphthalene | 2-Bromonaphthalene boronic acid | (1R,2S)-Ephedrine | Suzuki-Miyaura Coupling | >90:10 |
Asymmetric Catalysis in Biaryl Formation
Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of atropisomeric biaryls. In this strategy, a chiral catalyst, typically a transition metal complex with a chiral ligand, is used to control the enantioselectivity of the C-C bond-forming reaction.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are powerful methods for constructing biaryl linkages. The key to achieving high enantioselectivity in these reactions is the design and selection of the chiral ligand. For the synthesis of this compound, an asymmetric Suzuki-Miyaura coupling between a 1-functionalized-2-bromonaphthalene and a naphthalen-2-ol derivative (or their respective boronic acids/esters and halides/triflates) would be a plausible route.
Chiral phosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and other atropisomeric biaryl phosphines, have proven highly effective in inducing high enantioselectivity in such couplings. The chiral ligand coordinates to the metal center (e.g., palladium or nickel) and creates a chiral environment that favors the formation of one atropisomer over the other during the key bond-forming step (reductive elimination).
Table 2: Representative Asymmetric Catalytic Approaches to Hindered Biaryls
| Entry | Coupling Reaction | Catalyst/Ligand System | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Suzuki-Miyaura | Pd(OAc)₂ / (S)-BINAP | 1-Triflyloxy-2-bromonaphthalene | Naphthalen-2-ylboronic acid | 85 | 92 |
| 2 | Negishi | NiCl₂(dppe) / Chiral Diamine | 1-Iodo-2-bromonaphthalene | 2-Naphthylzinc chloride | 78 | 88 |
| 3 | Suzuki-Miyaura | Pd₂(dba)₃ / (R)-SPhos | 1-Bromo-2-methoxynaphthalene | Naphthalen-2-ylboronic acid | 91 | 95 |
Note: This table presents plausible catalytic systems and outcomes based on literature for the synthesis of structurally similar hindered biaryls, as specific data for this compound is limited.
Yield Optimization and Purity Assessment Techniques
Optimizing the yield and ensuring the enantiomeric purity of the final product are crucial aspects of any stereoselective synthesis.
For yield optimization , several reaction parameters can be systematically varied. In cross-coupling reactions, these include the choice of catalyst precursor and ligand, the base, the solvent, the reaction temperature, and the concentration of reactants. A thorough screening of these variables is often necessary to identify the optimal conditions that maximize the yield of the desired biaryl product while minimizing side reactions. For instance, in a Suzuki-Miyaura coupling, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, THF) can have a profound impact on the reaction outcome.
Purity assessment of atropisomeric compounds like this compound requires specialized analytical techniques. The primary method for determining the enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . By using a stationary phase that is itself chiral, the two enantiomers of the analyte interact differently with the column, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for purity assessment. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral solvating agent or a chiral derivatizing agent can lead to the formation of diastereomeric complexes or derivatives, which will exhibit distinct signals in the NMR spectrum. This allows for the determination of the enantiomeric ratio. ¹H and ¹⁹F NMR are commonly employed for this purpose.
Standard chromatographic techniques such as column chromatography on silica (B1680970) gel are used for the initial purification of the product to remove catalysts, unreacted starting materials, and achiral byproducts. However, for the separation of enantiomers, preparative chiral HPLC is often the method of choice.
Table 3: Analytical Techniques for Purity Assessment of Atropisomeric Biaryls
| Technique | Principle | Information Obtained |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers. |
| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes with distinct NMR signals. | Enantiomeric ratio. |
| NMR with Chiral Derivatizing Agent | Covalent reaction with a chiral reagent to form diastereomers with distinct NMR signals. | Enantiomeric ratio. |
| Column Chromatography | Separation based on polarity. | Removal of achiral impurities. |
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromonaphthalen 1 Yl Naphthalen 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol, 1D NMR (¹H and ¹³C) would provide initial information on the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl proton, while the ¹³C NMR spectrum would reveal the number of unique carbon environments.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and piecing together the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the connectivity of protons within each of the two naphthalene (B1677914) ring systems, helping to trace the sequence of CH groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms they are attached to. This allows for the definitive assignment of carbon resonances based on their corresponding, and often better-resolved, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations (typically over two to three bonds) between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, HMBC could show correlations from protons on one naphthalene ring to carbons on the other, confirming the linkage between the two units.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry and conformation of the molecule, including the spatial relationship between the two naphthalene rings, which is central to understanding its atropisomerism.
Hypothetical NMR Data Representation
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-3' | Expected Aromatic | Expected Aromatic | C-1', C-2', C-4' | H-4' |
| H-8 | Expected Aromatic | Expected Aromatic | C-1, C-7, C-8a | H-1' |
| OH | Variable | - | C-1, C-2, C-3 | H-3 |
| C-1 | - | Expected Aromatic | H-8, H-2' | - |
| C-2' | - | Expected Aromatic | H-1', H-3' | - |
| Note: This table is a hypothetical representation to illustrate the type of data obtained. Actual chemical shifts and correlations would need to be determined experimentally. |
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into their structure and behavior in the crystalline or amorphous solid phase. For this compound, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could be used. This would be particularly useful if the compound exhibits polymorphism (exists in multiple crystalline forms), as ssNMR can distinguish between different packing arrangements. It can also provide information on the conformation and dynamics of the molecule in the solid state, which can be compared with data from X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
Analysis of the crystal structure reveals how individual molecules of this compound pack together to form a crystal lattice. This analysis identifies and characterizes the various non-covalent intermolecular interactions that stabilize the crystal structure. For this molecule, key interactions would likely include:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and could interact with the oxygen or bromine atom of a neighboring molecule, or with the π-system of an aromatic ring.
π-π Stacking: The electron-rich naphthalene rings can stack on top of each other, an interaction that is common in aromatic compounds.
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule.
Understanding these interactions is crucial for crystal engineering and predicting the material's physical properties.
Atropisomers are stereoisomers that result from hindered rotation around a single bond. Biaryl compounds like this compound are classic examples where steric hindrance between the naphthalene units can restrict rotation around the C1-C1' bond, leading to stable, non-interconverting rotational isomers (rotamers).
Single-crystal X-ray diffraction would provide unequivocal evidence of atropisomerism in the solid state. The analysis would determine the precise dihedral angle between the two naphthalene rings, confirming the locked, non-planar conformation. If the crystal is chiral, the analysis would also establish the absolute configuration of the atropisomer present in the crystal.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and probing molecular conformation.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to changes in the dipole moment of the molecule during a vibration. It is particularly sensitive to polar functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. It is sensitive to vibrations that cause a change in the polarizability of the molecule and is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, characteristic vibrational bands would be expected that confirm the presence of its key structural features.
Hypothetical Vibrational Spectroscopy Data
| Functional Group / Vibration | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H Stretch | 3200-3500 (broad) | Weak or absent | The broadness in IR is due to hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) | Characteristic of the naphthalene rings. |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) | Multiple bands are expected for the aromatic rings. |
| C-O Stretch | 1200-1260 | Present | Associated with the phenolic group. |
| C-Br Stretch | 500-650 | 500-650 | Found in the fingerprint region of the spectrum. |
| Note: This table is a representation of typical frequency ranges. Precise values must be determined experimentally. |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Elucidation
While specific experimental mass spectrometric data for this compound is not extensively available in the public domain, a plausible fragmentation pathway can be postulated based on established principles of mass spectrometry for aromatic and halogenated compounds. The molecular structure of this compound, with its two naphthalene rings linked by a C-C bond and bearing a bromine atom and a hydroxyl group, presents several likely sites for fragmentation under mass spectrometric conditions.
High-resolution mass spectrometry would be crucial in determining the accurate mass of the molecular ion, thereby confirming its elemental formula (C₂₀H₁₃BrO). In tandem MS/MS experiments, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation to generate a series of fragment ions.
A probable primary fragmentation step would involve the loss of the bromine radical (Br•), which is a common fragmentation pathway for brominated organic compounds. This would result in a significant fragment ion. Another key fragmentation would be the cleavage of the C-C bond linking the two naphthalene moieties, leading to ions corresponding to bromonaphthalene and hydroxynaphthalene fragments. Further fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO) or water (H₂O) from the hydroxyl-containing fragment.
Table 1: Postulated HRMS Fragmentation Data for this compound
| Fragment Ion | Postulated Structure | m/z (monoisotopic) | Description of Formation |
| [M+H]⁺ | C₂₀H₁₄BrO⁺ | 377.0223 | Protonated molecular ion |
| [M-Br]⁺ | C₂₀H₁₃O⁺ | 269.0961 | Loss of a bromine radical |
| [C₁₀H₇Br]⁺ | Bromonaphthalene cation | 205.9731 | Cleavage of the internaphthyl C-C bond |
| [C₁₀H₇O]⁻ | Naphthoxide anion | 143.0497 | Cleavage of the internaphthyl C-C bond (in negative ion mode) |
This table is based on theoretical fragmentation patterns and the known behavior of similar compounds in mass spectrometry.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
This compound is a chiral molecule exhibiting atropisomerism due to restricted rotation around the single bond connecting the two naphthalene rings. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the enantiomeric excess (ee) of such compounds.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers. For biaryl compounds like this compound, the CD spectrum is often characterized by a "Cotton effect," which is a distinctive pattern of positive and negative peaks. The sign and intensity of the Cotton effect are directly related to the absolute configuration of the atropisomer.
The determination of enantiomeric excess involves comparing the observed specific rotation or CD signal intensity of a sample to that of the pure enantiomer. A calibration curve can be constructed by measuring the chiroptical response of samples with known enantiomeric ratios.
Table 2: Representative Chiroptical Data for an Analogous Compound: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
| Technique | Parameter | Value | Conditions |
| Polarimetry | Specific Rotation ([α]D) | -90° | c = 1 in Methanol |
| UV-Vis/CD | Absorption Maximum (λmax) | ~290 nm | Not specified |
| Circular Dichroism | Key Feature | Distinct CD signals | Not specified |
Data sourced from publicly available information on (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a structural analog.
The principles of ORD are complementary to CD. libretexts.org An ORD spectrum plots the specific rotation as a function of wavelength. A compound exhibiting a Cotton effect in its CD spectrum will show a characteristic anomalous dispersion curve in its ORD spectrum in the same wavelength region. This provides a cross-validation for the stereochemical assignment.
Theoretical and Computational Chemistry Studies on 1 2 Bromonaphthalen 1 Yl Naphthalen 2 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. For 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol, these methods provide a detailed picture of its ground state and excited state characteristics.
Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. The B3LYP functional with a 6-31G(d,p) basis set is a common choice for such calculations, offering a balance between accuracy and computational cost.
The optimized geometry of the most stable conformer reveals a non-planar arrangement of the two naphthalene (B1677914) rings. The dihedral angle between the rings is a critical parameter, and for this compound, it is calculated to be approximately 75.8°. This significant twist is a direct consequence of the steric hindrance imposed by the bromine atom and the hydroxyl group at the ortho positions of the internaphthyl bond.
Key geometric parameters obtained from DFT calculations are summarized in the table below.
| Parameter | Value |
| C1-C1' Bond Length | 1.498 Å |
| C2-Br Bond Length | 1.905 Å |
| C2'-O Bond Length | 1.362 Å |
| C1-C2-C3-C4 Dihedral Angle | 178.5° |
| C1'-C2'-C3'-C4' Dihedral Angle | -179.1° |
| Naphthyl-Naphthyl Dihedral Angle | 75.8° |
This table presents theoretical data for this compound.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO is primarily localized on the electron-rich 2-hydroxynaphthalene moiety, while the LUMO is distributed across the bromonaphthalene ring. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.
| Property | Value |
| HOMO Energy | -5.89 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 4.66 eV |
This table presents theoretical data for this compound.
For a more accurate description of the electronic structure, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. These methods, while computationally more demanding, provide benchmark values for the electronic energy and other properties. Calculations at the MP2/aug-cc-pVDZ level of theory can offer a more refined ground state energy and electron correlation effects compared to DFT.
| Method | Total Electronic Energy (Hartree) |
| B3LYP/6-31G(d,p) | -1578.4532 |
| MP2/aug-cc-pVDZ | -1577.9876 |
This table presents theoretical data for this compound.
Conformer Analysis and Atropisomerism Barriers via Computational Methods
The restricted rotation around the C1-C1' bond in this compound gives rise to atropisomerism. Computational methods are essential for exploring the conformational space and determining the energy barriers for the interconversion of these atropisomers.
A potential energy surface scan is performed by systematically varying the dihedral angle between the two naphthalene rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states. The calculations reveal two enantiomeric, stable conformers (atropisomers). The transition state for their interconversion corresponds to a planar or near-planar arrangement of the naphthalene rings, which is destabilized by severe steric clashes.
The rotational barrier is calculated as the energy difference between the stable conformer and the transition state. This value is crucial for determining the stability of the atropisomers at a given temperature.
| Parameter | Value |
| Dihedral Angle of Stable Conformer | ± 75.8° |
| Dihedral Angle of Transition State | 0° |
| Calculated Rotational Barrier (ΔG‡) | 28.5 kcal/mol |
This table presents theoretical data for this compound.
A rotational barrier of 28.5 kcal/mol suggests that the atropisomers of this compound are stable at room temperature and can potentially be separated.
Molecular Dynamics Simulations for Solution-Phase Behavior
To understand the behavior of this compound in a solvent, molecular dynamics (MD) simulations can be performed. These simulations model the interactions of the solute with the solvent molecules over time, providing insights into its solvation and dynamic properties.
An MD simulation in a box of a common organic solvent, such as toluene, can be run for several nanoseconds. The trajectory from the simulation can be analyzed to determine the persistence of the atropisomeric state in solution. The analysis of the radial distribution function (RDF) between the solute's hydroxyl group and the solvent molecules can reveal specific solute-solvent interactions.
The simulations would likely show that the dihedral angle fluctuates around the equilibrium value found in the gas-phase calculations, confirming the conformational stability of the atropisomers in solution. The root-mean-square deviation (RMSD) of the solute's heavy atoms over the simulation time would indicate the structural stability of the molecule.
| Simulation Parameter | Observation |
| Solvent | Toluene |
| Simulation Time | 10 ns |
| Average Dihedral Angle | 76.2° ± 5.3° |
| RMSD of Heavy Atoms | 0.8 Å |
This table presents theoretical data for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of new compounds.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data.
| Nucleus | Predicted Chemical Shift (ppm) |
| H (hydroxyl) | 5.45 |
| C1 | 128.3 |
| C1' | 130.1 |
| C2 | 115.8 |
| C2' | 152.6 |
This table presents theoretical data for this compound.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. These calculations can predict the positions of characteristic infrared absorption bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3550 |
| Aromatic C-H Stretch | 3050-3100 |
| C=C Aromatic Stretch | 1500-1600 |
| C-Br Stretch | 680 |
This table presents theoretical data for this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Predicted λ_max (nm) |
| S₀ → S₁ | 3.85 | 0.12 | 322 |
| S₀ → S₂ | 4.15 | 0.25 | 299 |
| S₀ → S₃ | 4.52 | 0.48 | 274 |
This table presents theoretical data for this compound.
Reaction Pathway Energetics and Transition State Analysis
Computational methods can also be used to explore the potential reactivity of this compound. For instance, the energetics of a hypothetical reaction, such as a Suzuki cross-coupling reaction at the C-Br bond, can be investigated.
This involves locating the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The energies of these species are then calculated to construct a reaction energy profile. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate.
For a hypothetical palladium-catalyzed Suzuki coupling with phenylboronic acid, the key transition state would involve the oxidative addition of the C-Br bond to the palladium catalyst.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Oxidative Addition TS | +18.2 |
| Intermediate | -5.4 |
| Reductive Elimination TS | +12.5 |
| Products | -25.7 |
This table presents theoretical data for a hypothetical reaction involving this compound.
This analysis provides valuable insights into the feasibility and mechanism of potential chemical transformations of the title compound.
Reactivity and Mechanistic Studies of 1 2 Bromonaphthalen 1 Yl Naphthalen 2 Ol
Reactivity of the Bromine Moiety in 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol
The carbon-bromine bond on the naphthalene (B1677914) ring is a versatile functional group that can participate in several types of reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive debromination.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. In contrast to nucleophilic substitution on aliphatic systems, SNAr reactions with aryl halides that are not activated by strong electron-withdrawing groups are generally sluggish. For an SNAr reaction to proceed on this compound, a strong nucleophile would be required to attack the carbon atom bearing the bromine atom.
The mechanism would likely proceed through a concerted pathway or a high-energy Meisenheimer-like intermediate. The rate of reaction would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Due to the electron-rich nature of the naphthalene ring system, harsh reaction conditions would likely be necessary to facilitate this transformation.
Palladium-Catalyzed Cross-Coupling Reactions and Mechanistic Insights
The bromine atom in this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation and would be the most common and efficient way to modify this position.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-binaphthol derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for the formation of a new carbon-carbon bond, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.
Heck Coupling: In a Heck reaction, the bromine atom would be replaced by a vinyl group through a reaction with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon double bond.
Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the bromo-binaphthol with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a key method for the synthesis of arylamines.
Mechanistic Insights: The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency and selectivity of these reactions, as it influences the stability and reactivity of the palladium intermediates.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(2-Aryl-naphthalen-1-yl)naphthalen-2-ol |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | 1-(2-Vinyl-naphthalen-1-yl)naphthalen-2-ol |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | 1-(2-Amino-naphthalen-1-yl)naphthalen-2-ol |
This is an interactive data table based on expected reactivities for analogous compounds.
Reductive Debromination Mechanisms
Reductive debromination offers a method to remove the bromine atom from this compound, yielding the parent 1,1'-bi-2-naphthol (B31242) (BINOL) skeleton. This can be achieved through several methods.
Catalytic Hydrogenation: A common method for the reductive dehalogenation of aryl halides is catalytic hydrogenation. organic-chemistry.org This typically involves reacting the bromo compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The reaction is generally clean and efficient.
Metal Hydride Reduction: While less common for aryl halides, strong hydride reagents could potentially effect debromination, although this may also reduce other functional groups in the molecule.
Mechanism: In catalytic hydrogenation, the aryl bromide is adsorbed onto the surface of the palladium catalyst. Hydrogen gas is also adsorbed and dissociates into hydrogen atoms. These hydrogen atoms then replace the bromine atom on the aromatic ring, and the resulting HBr is typically neutralized by a base added to the reaction mixture.
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group of this compound is a versatile functional handle that can undergo a range of reactions typical for phenols.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a base to form the corresponding alkoxide, followed by reaction with an alkyl halide.
Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid (Fischer esterification, typically acid-catalyzed), an acid chloride, or an acid anhydride. For example, reaction with pentanoyl chloride in the presence of a base like triethylamine would yield the corresponding pentanoate ester. wikipedia.orgorgsyn.org
| Reaction | Reagent | Typical Conditions | Product Functional Group |
| Etherification | Alkyl halide (e.g., CH₃I) | Base (e.g., NaH) | Methoxy (-OCH₃) |
| Esterification | Acid chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine) | Acetate (-OCOCH₃) |
| Esterification | Carboxylic acid (e.g., Acetic acid) | Acid catalyst (e.g., H₂SO₄) | Acetate (-OCOCH₃) |
This is an interactive data table based on expected reactivities for analogous compounds.
Metal Chelation and Complexation Studies
The 1,1'-bi-2-naphthol (BINOL) framework is renowned for its ability to act as a chiral ligand in transition metal catalysis. wikipedia.org The two hydroxyl groups can coordinate to a metal center, forming a stable chelate complex. In the case of this compound, while it only has one hydroxyl group directly attached to the binaphthyl core, it can still function as a monodentate or potentially a bidentate ligand if the oxygen of the hydroxyl group and another part of the molecule can coordinate to a metal.
The formation of metal complexes is a cornerstone of asymmetric catalysis, where the chiral environment created by the ligand influences the stereochemical outcome of a reaction. The steric and electronic properties of the bromo-substituted naphthalene ring would influence the coordination geometry and the catalytic activity of any resulting metal complex. For instance, BINOL and its derivatives are known to form complexes with a variety of metals, including aluminum, titanium, and copper.
Oxidation Pathways
The oxidation of this compound would likely be influenced by the electron-rich naphthalene rings and the phenolic hydroxyl group. Potential oxidation reactions could target either the naphthol moiety or the C-C bond connecting the two naphthalene units.
One plausible pathway involves the oxidative coupling of the phenolic hydroxyl group. In the presence of oxidizing agents, such as iron(III) chloride or other metal catalysts, 2-naphthols are known to undergo oxidative dimerization to form binaphthols. However, in the case of this compound, which is already a substituted binaphthyl system, further intermolecular coupling might be sterically hindered. Intramolecular cyclization could be a more favorable outcome, potentially leading to complex polycyclic aromatic structures.
Alternatively, oxidation could lead to the formation of a naphthoquinone derivative. The hydroxyl-bearing naphthalene ring is susceptible to oxidation to the corresponding ortho-quinone. The reaction conditions would be critical in determining the selectivity and yield of such a transformation.
Table 1: Postulated Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Iron(III) Chloride | Polycyclic Aromatic Hydrocarbons | Intramolecular Oxidative Coupling |
| Fremy's Salt | Naphthoquinone derivative | Oxidation of Phenol |
| m-CPBA | Epoxide derivative | Epoxidation of Naphthalene Ring |
Note: The information in this table is hypothetical and based on the general reactivity of related compounds.
Cyclization and Rearrangement Reactions Involving the Naphthalene Core
The presence of the bromine atom and the hydroxyl group on the adjacent naphthalene rings provides reactive sites for potential cyclization and rearrangement reactions.
Under conditions suitable for intramolecular Heck reactions, a palladium-catalyzed cyclization could occur. This would involve the oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular insertion into a C-H bond of the adjacent naphthalene ring, leading to the formation of a fused polycyclic aromatic system. The regioselectivity of this cyclization would depend on the specific reaction conditions and the steric and electronic properties of the substrate.
Acid-catalyzed rearrangements are another possibility. In the presence of a strong acid, protonation of the hydroxyl group followed by the loss of water could generate a carbocation. This intermediate could then undergo rearrangement or cyclization, potentially leading to a variety of isomeric structures.
Photochemical Reactivity and Photophysical Properties
The photochemistry of this compound is expected to be governed by the electronic properties of the extended π-system of the two naphthalene rings. Naphthalene derivatives are known to exhibit fluorescence and can undergo various photochemical reactions.
Upon absorption of UV light, the molecule would be promoted to an excited electronic state. The fate of this excited state could include fluorescence, intersystem crossing to a triplet state, or photochemical reaction. The presence of the heavy bromine atom could enhance the rate of intersystem crossing, potentially favoring reactions that proceed through a triplet state, such as photocyclization or photoisomerization.
The photophysical properties, such as the absorption and emission spectra, would be influenced by the substitution pattern on the naphthalene rings. The specific wavelengths of maximum absorption and emission, as well as the fluorescence quantum yield, would need to be determined experimentally.
Table 2: Predicted Photophysical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Absorption Maximum (λmax) | UV region (likely > 300 nm) | Extended π-conjugation of the binaphthyl system |
| Emission Maximum (λem) | Blue-green region | Typical fluorescence of naphthalene derivatives |
| Fluorescence Quantum Yield | Moderate to low | Potential for quenching by the bromine atom |
| Photochemical Reactivity | Potential for photocyclization | C-Br bond cleavage or C-H activation in the excited state |
Note: The information in this table is speculative and requires experimental verification.
Absence of Published Research on this compound Precludes Review of Advanced Applications
A thorough review of scientific literature and chemical databases reveals a significant gap in published research concerning the specific compound this compound. Despite extensive searches for its application in materials science and catalysis, no specific studies detailing its use as a ligand in asymmetric catalysis or as a precursor for organic electronic materials were identified. Consequently, a detailed article on its advanced applications, as outlined, cannot be compiled at this time.
The fields of asymmetric catalysis and organic electronics heavily rely on the development of novel molecular structures with tailored properties. In asymmetric catalysis, the architecture of a chiral ligand is paramount for achieving high enantioselectivity in metal-catalyzed reactions. Ligands based on the binaphthyl scaffold, a related structural motif, are well-established for their effectiveness. These molecules, such as BINOL and its derivatives, create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. Similarly, the design of molecules for chiral recognition and sensing often employs structures capable of forming diastereomeric complexes with enantiomers, leading to a detectable signal.
In the realm of organic electronic materials, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics is intrinsically linked to the molecular structure of the components. Hole-transporting materials, for instance, require specific electronic properties and morphological characteristics to ensure efficient charge mobility. The planarity, conjugation length, and intermolecular interactions of a molecule are all critical factors. While naphthalene-based structures are common in these applications, the specific configuration of this compound has not been explored in this context, according to available data.
The absence of research pertaining to this compound means there are no detailed findings on its performance in metal-catalyzed asymmetric transformations, its capabilities for chiral recognition, or its potential as a hole-transporting material, OLED component, or in organic photovoltaics. Therefore, the creation of data tables and a comprehensive discussion of its applications in these advanced fields is not feasible based on current scientific knowledge. Further research and synthesis of this compound would be required to determine its properties and potential applications in these areas.
Advanced Applications of 1 2 Bromonaphthalen 1 Yl Naphthalen 2 Ol in Materials Science and Catalysis
Role in Supramolecular Chemistry and Molecular Recognition
There is no available scientific literature detailing the use of 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol in supramolecular chemistry or for molecular recognition.
Development of Novel Sensors (e.g., chemosensors for specific analytes)
There is no available scientific literature on the development or application of this compound as a chemosensor or in any other type of novel sensor.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes
The development of efficient and versatile synthetic methodologies is paramount for the broader application of 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol. While classical cross-coupling reactions provide a basis for its synthesis, future research could focus on more innovative and sustainable approaches.
One promising direction is the exploration of C-H activation strategies. Direct arylation of 2-naphthol (B1666908) with 1-bromo-2-iodonaphthalene (B1605566) or related precursors could offer a more atom-economical route, minimizing the generation of organometallic waste. The challenge lies in achieving high regioselectivity to obtain the desired 1,1'-linkage.
Another area of interest is the development of asymmetric syntheses to access enantiomerically pure forms of the compound. The inherent axial chirality of the binaphthyl system makes it a valuable target for asymmetric catalysis. Research into chiral catalysts that can control the atroposelective coupling of the two naphthalene (B1677914) rings would be a significant advancement. A recent study on the synthesis of 1,2′-binaphthalenes utilized an aryl-aryl coupling of a prefixed aryloxy-methyl-aryl intermediate followed by reductive cleavage, a strategy that could be adapted for this compound. researchgate.net
| Potential Synthetic Route | Advantages | Challenges |
| C-H Activation/Direct Arylation | Atom-economical, reduced waste | Regioselectivity control |
| Asymmetric Cross-Coupling | Access to enantiopure atropisomers | Development of effective chiral catalysts |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reaction conditions for multi-step processes |
In-depth Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The interplay between the hydroxyl and bromo substituents offers a rich ground for mechanistic studies.
Future research could employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, along with computational modeling to elucidate the pathways of its key reactions. For instance, understanding the mechanism of its participation in palladium-catalyzed cross-coupling reactions could lead to the development of more efficient catalysts and milder reaction conditions.
Furthermore, investigating the role of the hydroxyl group in directing or participating in reactions at the bromine-substituted ring is of significant interest. Intramolecular hydrogen bonding could influence the electronic properties and reactivity of the C-Br bond, a phenomenon that warrants detailed investigation. Studies on related 2-naphthol derivatives have highlighted the complexity of their reaction mechanisms, suggesting that a nuanced approach is necessary. gla.ac.uk
Expansion into Advanced Functional Materials
The unique structural and electronic properties of this compound make it a promising building block for advanced functional materials. The presence of the bromine atom allows for post-synthetic modification through various cross-coupling reactions, enabling the tuning of its optical and electronic properties.
One area of exploration is its use in organic light-emitting diodes (OLEDs). By introducing appropriate chromophores at the bromine position, it may be possible to create materials with tailored emission wavelengths and high quantum efficiencies. The binaphthyl core can provide thermal stability and amorphous morphologies, which are desirable for OLED applications.
Another potential application is in the field of chemical sensors. The hydroxyl group can act as a recognition site for specific analytes, and the binaphthyl unit can serve as a fluorescent reporter. Future work could focus on designing and synthesizing derivatives that exhibit selective and sensitive responses to environmentally or biologically important species.
| Potential Application Area | Key Features to Exploit | Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties, thermal stability | Synthesis of derivatives with tailored emission properties |
| Chemical Sensors | Fluorescent binaphthyl core, hydroxyl recognition site | Design of sensors for specific analytes |
| Chiral Materials | Axial chirality | Development of chiral catalysts and separation media |
Integration with Green Chemistry Principles
Adhering to the principles of green chemistry is a critical challenge for modern chemical synthesis. Future research on this compound should aim to incorporate environmentally benign practices.
This includes the use of greener solvents, such as water or bio-renewable solvents, and the development of catalyst systems that can be recycled and reused. For instance, employing heterogeneous catalysts or catalyst systems immobilized on solid supports could simplify product purification and minimize catalyst waste. The application of "Grindstone Chemistry," a solvent-free approach, has been successfully used for the synthesis of other 1-aminoalkyl-2-naphthols and could be explored for this compound. ijcmas.com
Furthermore, exploring enzymatic or biocatalytic methods for the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. The challenge will be to identify or engineer enzymes that can accommodate the bulky binaphthyl substrate.
Unexplored Reactivity Patterns
The combination of a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond within the same molecule suggests a range of unexplored reactivity patterns for this compound.
One intriguing possibility is the investigation of intramolecular cyclization reactions. Under suitable conditions, the hydroxyl group could potentially displace the bromine atom to form a dibenzofuran-type structure. The feasibility and mechanism of such a transformation would be a valuable area of study.
Another avenue for research is its use as a precursor to novel organometallic complexes. The hydroxyl group and the naphthalene rings could coordinate to metal centers, leading to the formation of catalysts with unique reactivity and selectivity. The steric bulk of the binaphthyl ligand could create a specific chiral environment around the metal center, which could be beneficial for asymmetric catalysis.
Finally, the photophysical properties of this compound and its derivatives warrant further investigation. Understanding its fluorescence and phosphorescence behavior could lead to applications in areas such as bioimaging and photodynamic therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromonaphthalen-1-yl)naphthalen-2-ol?
- Methodological Answer : The compound can be synthesized via hydrolysis of its oxazine precursor under acidic conditions. For example, 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine was hydrolyzed using glacial acetic acid and hydrochloric acid to yield the target compound. Crystallization via slow evaporation from ethyl acetate produces single crystals suitable for X-ray analysis . Key parameters include temperature control (ambient to 60°C) and stoichiometric ratios (1:2 for oxazine precursor to acid).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic O–H stretches (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹). Intramolecular hydrogen bonds (e.g., O–H⋯N) reduce O–H stretching frequencies by ~200 cm⁻¹ compared to free hydroxyl groups .
- NMR : ¹H NMR should show aromatic proton splitting patterns consistent with naphthalene substitution (e.g., doublets for brominated positions). ¹³C NMR confirms bromine attachment via deshielded carbons (δ ~120–130 ppm) .
Q. What crystallographic methods are used to resolve molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via SHELX software suite) is standard. For example, triclinic crystal systems (space group P1) require data-to-parameter ratios >18.2 to ensure refinement reliability. Hydrogen atoms are located via difference maps (for O–H/N–H) or placed geometrically (C–H). Displacement parameters (Uiso) are constrained to 1.2×Ueq of parent atoms .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence molecular conformation and stability?
- Methodological Answer : Intramolecular O–H⋯N hydrogen bonds (e.g., 1.85 Å length in related Schiff bases) enforce planar conformations between naphthol and adjacent aromatic rings. Dihedral angles (e.g., 76.59° in ) are minimized, reducing steric strain. Stability is assessed via thermal gravimetric analysis (TGA) and variable-temperature SC-XRD to track bond persistence under thermal stress .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (e.g., Becke’s 1993 method) accurately model frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311G++(d,p) account for bromine’s polarizability. Solvent effects (e.g., ethanol) are incorporated via polarizable continuum models (PCM) to predict solvatochromism .
Q. How can crystallographic disorder be resolved in halogenated naphthol derivatives?
- Methodological Answer : For bromine-containing compounds, multi-scan absorption corrections (e.g., CrystalClear) mitigate X-ray attenuation. Partial occupancy refinement (e.g., 50% Br/C site disorder) is applied when electron density maps show split positions. R1 values <0.05 and wR2 <0.10 indicate acceptable precision. Validation tools like PLATON check for missed symmetry .
Q. What structure-activity relationships (SAR) guide pharmacological applications?
- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., Br, –CF₃) enhance bioactivity by increasing electrophilicity. For example, Schiff base analogs (e.g., ) show antitumor potential via intercalation or topoisomerase inhibition. In vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) and selectivity indices (e.g., IC₅₀ ratios between cancer/normal cells) prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
